Cyclophosphamide

Content Navigation

Unactivated cyclophosphamide often yields false-negative results in standard cell cultures. Cyclophosphamide monohydrate (CAS 6055-19-2) provides solution: a stable crystalline prodrug requiring hepatic CYP450 activation, definitive positive control for S9 fraction validation. - Monohydrate form prevents hygroscopic liquefaction, eliminating up to 6.4% dosing inaccuracies. - Preferential 4-hydroxylation avoids neurotoxic chloroacetaldehyde, unlike ifosfamide. - Consistent purity for murine tumor models, CYP induction, and DDI assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble. 1-5 g/100 mL at 23 °C

1 in 25 parts water

1 in 1 parts alcohol

Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone

Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide.

In water, 40,000 ppm @ 20 °C

1.51e+01 g/L

Solubility in water, g/l at 20Â °C: 40 (moderate)

Synonyms

Canonical SMILES

Purity

Package Size

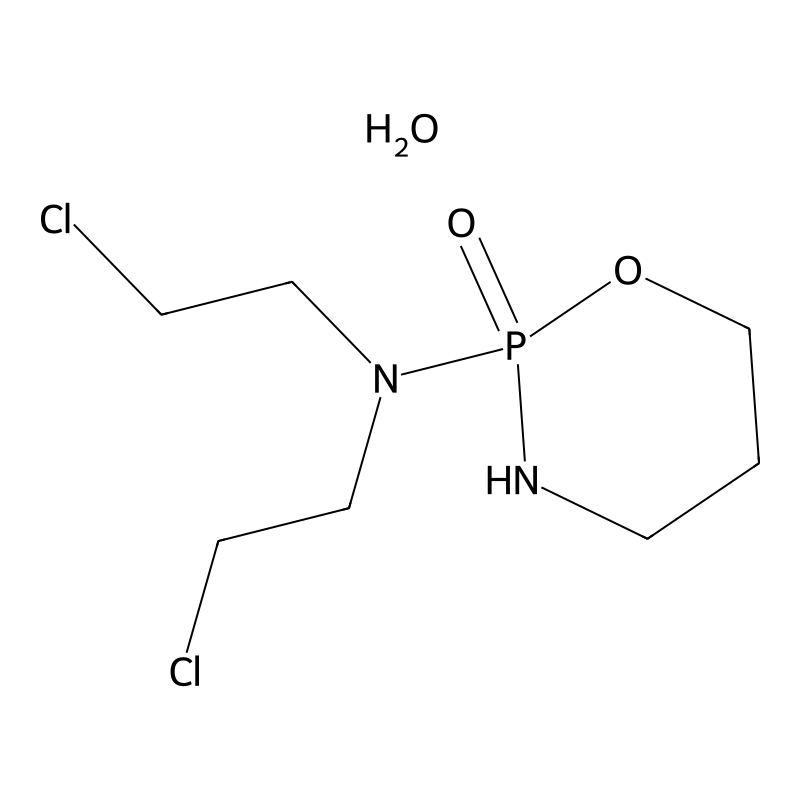

Cyclophosphamide monohydrate is a highly stable oxazaphosphorine-class alkylating agent and a classic prodrug requiring hepatic cytochrome P450 (CYP450) activation. Unlike direct-acting nitrogen mustards, it remains biologically inert until undergoing 4-hydroxylation to form the active DNA-crosslinking species, phosphoramide mustard. For procurement and formulation purposes, the monohydrate form (CAS 6055-19-2) is universally preferred over the anhydrous form due to its superior crystalline stability and resistance to ambient moisture degradation. This ensures precise gravimetric handling and reproducible stock solution preparation for in vivo models and specialized in vitro metabolic assays .

Research Fit

Substituting cyclophosphamide with direct-acting nitrogen mustards (e.g., chlorambucil or melphalan) or close structural analogs (e.g., ifosfamide) fundamentally alters assay mechanics and metabolic profiles. In standard in vitro cell cultures, unactivated cyclophosphamide will yield false-negative cytotoxicity results unless co-cultured with hepatic S9 fractions, making it non-interchangeable with direct-acting mustards [1]. Furthermore, compared to ifosfamide, cyclophosphamide exhibits a distinct CYP450 activation profile, heavily favoring 4-hydroxylation over N-dechloroethylation, which drastically reduces the generation of neurotoxic chloroacetaldehyde byproducts [2]. Finally, substituting the monohydrate form with anhydrous cyclophosphamide introduces severe handling risks, as the anhydrous form is highly hygroscopic and prone to liquefaction, leading to dosing inaccuracies of up to 6.4% [3].

Substitution Risk

References

- [1] A rapid in vitro method for the evaluation of potential antitumor drugs requiring metabolic activation by hepatic S9 enzymes. PubMed.

- [2] Activation of the anticancer prodrugs cyclophosphamide and ifosfamide: identification of cytochrome P450 2B enzymes. PubMed.

- [3] Cyclophosphamide(BAN, rINN) Pharmacopoeia Specifications. DrugFuture.

Absolute Requirement for Hepatic S9 Metabolic Activation In Vitro

Cyclophosphamide is a prodrug that requires enzymatic conversion to exert cytotoxic effects. In microculture tetrazolium assays, the baseline 50% growth inhibitory concentration (IC50) of unactivated cyclophosphamide is greater than 600 µg/mL. However, upon the addition of a liver subcellular fraction (S9), the IC50 drops to less than 4 µg/mL, representing a >150-fold increase in potency [1].

| Evidence Dimension | In vitro IC50 (Cytotoxicity) |

| Target Compound Data | < 4 µg/mL (with hepatic S9 fraction) |

| Comparator Or Baseline | > 600 µg/mL (without S9 fraction) |

| Quantified Difference | >150-fold increase in cytotoxic potency |

| Conditions | Microculture tetrazolium assay with/without liver S9 subcellular fraction |

Buyers must procure cyclophosphamide specifically for in vivo models or S9-supplemented assays; it cannot be used as a direct-acting cytotoxic agent in standard cell culture.

Superior 4-Hydroxylation Efficiency vs. Ifosfamide

While both cyclophosphamide and ifosfamide are oxazaphosphorine prodrugs, their metabolic pathways diverge significantly under CYP2B1 catalysis. Cyclophosphamide undergoes highly efficient 4-hydroxylation to form the active mustard, with N-dechloroethylation (the inactivation pathway generating toxic chloroacetaldehyde) accounting for only ~3% of total metabolism. In contrast, approximately 50% of ifosfamide metabolism proceeds via the N-dechloroethylation pathway[1].

| Evidence Dimension | Rate of N-dechloroethylation (inactivation/toxic byproduct pathway) |

| Target Compound Data | ~3% of total metabolism (Cyclophosphamide) |

| Comparator Or Baseline | ~50% of total metabolism (Ifosfamide) |

| Quantified Difference | 16.6-fold lower toxic byproduct generation pathway |

| Conditions | Reconstituted CYP2B1 expression system |

Cyclophosphamide provides a much higher yield of the active alkylating metabolite with significantly lower generation of confounding toxic byproducts in metabolic assays compared to ifosfamide.

Physical Stability and Dosing Accuracy: Monohydrate vs. Anhydrous

The physical form of cyclophosphamide dictates its handling reliability in the laboratory. Cyclophosphamide monohydrate (CAS 6055-19-2) is a stable crystalline powder. In contrast, anhydrous cyclophosphamide (CAS 50-18-0) is highly hygroscopic and readily liquefies upon exposure to ambient moisture. Formulating with the anhydrous form instead of the monohydrate can result in up to a 6.4% discrepancy in the active substance content due to uncontrolled water absorption [1].

| Evidence Dimension | Physical stability and active substance dosing variance |

| Target Compound Data | Stable crystalline powder, precise gravimetric dosing (Monohydrate) |

| Comparator Or Baseline | Hygroscopic, prone to liquefaction, up to 6.4% dosing error (Anhydrous) |

| Quantified Difference | Elimination of moisture-induced liquefaction and dosing discrepancies |

| Conditions | Ambient laboratory storage and stock solution preparation |

Procuring the monohydrate form ensures reproducible stock solutions and prevents material loss due to environmental moisture degradation.

S9-Supplemented In Vitro Cytotoxicity Screening

Due to its strict requirement for metabolic activation, cyclophosphamide monohydrate is the premier positive control for validating hepatic S9 fraction activity in in vitro chemosensitivity and toxicology assays, where direct-acting mustards would bypass the metabolic step [1].

CYP450 Metabolism and Autoinduction Studies

Because its 4-hydroxylation is heavily dependent on specific cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4), cyclophosphamide is utilized in primary hepatocyte cultures to study drug-drug interactions, CYP autoinduction, and polymorphic enzyme kinetics [2].

In Vivo Syngeneic and Xenograft Tumor Models

The compound's high in vivo conversion rate to phosphoramide mustard, combined with the superior shelf-stability and dosing accuracy of the monohydrate form, makes it the standard alkylating agent for establishing baseline efficacy in murine tumor models [3].

Application Fit

References

- [1] A rapid in vitro method for the evaluation of potential antitumor drugs requiring metabolic activation by hepatic S9 enzymes. PubMed.

- [2] Enhanced Cyclophosphamide and Ifosfamide Activation in Primary Human Hepatocyte Cultures. AACR Journals.

- [3] Cyclophosphamide(BAN, rINN) Pharmacopoeia Specifications. DrugFuture.

Physical Description

White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline]

Solid

FINE WHITE CRYSTALLINE POWDER.

Color/Form

Crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

Density

Odor

Decomposition

The rate constant for decomp of cyclophosphamide when constituted with benzyl alcohol-preserved bacteriostatic water for injection is significantly higher than with sterile water for injection. It was suggested that benzyl alcohol may catalyze somewhat the decomp of cyclophosphamide the rate of decomp is independent of pH over the range of 2-10.

Melting Point

48-49

49.5-53 °C

41 - 45 °C

49.5 - 53Â °C

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H350 (99.02%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of all malignant neoplasms

Treatment of malignant diseases

According to the FDA, cyclophosphamide is mainly indicated for use in the treatment of malignant lymphomas stages III and IV, as designated by the Ann Arbor staging system. These may include Hodgkin and Non-Hodgkin lymphoma, lymphocytic lymphoma, small lymphocytic lymphoma, Burkitt lymphoma, and multiple myeloma.

Livertox Summary

Drug Classes

Antineoplastic Agents, Alkylating Agents

Therapeutic Uses

MEDICATION (VET): ... CYTOTOXIC AGENT FOR CARCINOMA, LEUKOSIS, ADENOMA, FIBROMA, & MIXED MAMMARY TUMORS OF DOGS ... MYCOTIC DERMATITIS ... OF SHEEP & TRYPANOSOMIASIS ... OF CATTLE ... ALSO ... CYTOTOXIC ... & IMMUNOSUPPRESSIVE IN RATS ... AGAINST EXPTL ALLERGIC ENCEPHALOMYELITIS.

The clinical spectrum of activity for cyclophosphamide is very broad. It is an essential component of many effective drug combinations for non-Hodgkin's lymphomas. Complete remissions & presumed cures have been reported when cyclophosphamide was given as a single agent for Burkitt's lymphoma. It is frequently used in combination with methotrexate (or doxorubicin) & fluorouracil as adjuvant therapy after surgery for carcinoma of the breast. Notable advantages of this drug are the availability of the oral route of admin & the possibility of giving fractionated doses over prolonged periods. For these reasons it possesses a versatility of action that allows an intermediate range of use, between that of the highly reactive iv mechlorethamine & that of oral chlorambucil. Beneficial results have been obtained in multiple myeloma; chronic lymphocytic leukemia; carcinomas of the lung, breast, cervix, & ovary; & neuroblastoma, retinoblastoma, & other neoplasms of childhood. Because of its potent immunosuppressive properties, cyclophosphamide has received considerable attention for the control of organ refection after transplantation & in nonneoplastic disorders associated with altered immune reactivity, including Wegener's granulomatosis, rheumatoid arthritis, & the nephrotic syndrome in children.

Furosemide may improve, renal blood flow, decrease resorption of sodium and chloride, and increase free water excretion. The initial dose of furosemide is 2 mg/kg, IV. This dosage can be doubled or tripled if urine output does not increase within 1 hr. However, if there is no response to 6 mg/kg, another approach should be tried. If effective, furosemide can be given parenterally at 2 mg/kg, tid., to maintain a diuresis.

For more Therapeutic Uses (Complete) data for CYCLOPHOSPHAMIDE (30 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

The chemotherapeutic alkylating agents have in common the property of becoming strong electrophiles through the formation of carbonium ion intermediates or of transition complexes with the target molecules. These reactions result in the formation of covalent linkages by alkylation of various nucleophilic moieties such as phosphate, amino, sulfhydryl, hydroxyl, carboxyl, & imidazole groups. The chemotherapeutic & cytotoxic effects are directly related to the alkylation of DNA. The 7 nitrogen atom of guanine is particularly susceptible to the formation of a covalent bond with bifunctional alkylating agents & may well represent the key target that determines their biological effects. It must be appreciated, however, that other atoms in the purine & pyrimidine bases of DNA- particularly, the 1 & 3 nitrogens of adenine, the 3 nitrogen of cytosine, & the 6 oxygen of guanine- also may be alkylated, as will be the phosphate atoms of the DNA chains & amino & sulfhydryl groups of proteins. /Alkylating agents/

Cyclophosphamide can be used to cause immunologically mediated regression of the immunogenic, cyclophosphamide-resistant L5178Y lymphoma in syngeneic and semisyngeneic mice (B6D2F1 (C57BL/6 x DBA/2) females). In order to cause tumor regression it was necessary to give cyclophosphamide (125-200 mg/kg of body wt, iv shortly before or shortly after tumor implantation. Regardless of whether cyclophosphamide was given before or after tumor implantation, tumor regression was associated with the presence in the spleen of an incr number of Lyt-2+ T-cells capable of passively transferring immunity to tumor bearing recipients. This augmented level of immunity was sustained throughout the period of tumor regression. In contrast, a lower level of concomitant immunity generated by control tumor bearers decayed after day 12 of tumor growth. Because the therapeutic effect of cyclophosphamide could be inhibited by passive transfer of L3T4+ T-cells from normal donor mice it is apparent that the therapeutic effect of cyclophosphamide is based on its ability to preferentially destroy L3T4+ suppressor T-cells. These putative precursor suppressor T-cells were regenerated 4 days after being destroyed by cyclophosphamide.

These studies enable the pattern of emesis and nausea for 3 days following high-dose cyclophosphamide to be described and give some insight into the mechanisms of emesis which may be operating. Nausea and vomiting induced by cyclophosphamide-based chemotherapy has long latency of onset (8-13 hr) and continues for at least 3 days. These findings are of particular importance as many of these patients receive chemotherapy as outpatients and emphasize the need for appropriate anti-emetic prophylaxis for patients at home. Ondansetron was extremely effective over this time in the control of emesis and nausea. These results suggest that high-dose cyclophosphamide-induced emesis over days 1-3 is largely mediated via 5-hydroxytryptamine (5-HT) and 5-HT3 receptors.

The most likely mechanism by which cyclophosphamide augments immune responses relates to preferential elimination of suppressor and relative sparing of effector and helper cells. Thus, precursors and mature murine suppressor cells are very sensitive to cyclophosphamide whereas the mature effector cells are relatively insensitive ... . Cyclophosphamide induced immunological regression of murine leukemia is reversed by the infusion of normal spleen cells as a source of precursors of suppressor cells ... . Memory and helper T cells are relatively resistant to the cytotoxic effect of cyclophosphamide ... . NK activity against YAC lymphoma targets by non T and non B cells is depressed by cyclophosphamide ... .

Vapor Pressure

Vapor pressure, Pa at 25Â °C: 0.006 (calculated)

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration.

30-50 L

Total body clearance = 63 ± 7.6 L/kg.

Cyclophosphamide is well absorbed orally.

PLACENTAL TRANSFER OF (14)CARBON-CYCLOPHOSPHAMIDE HAS BEEN DEMONSTRATED IN MICE; AND A POSITIVE CORRELATION BETWEEN THE ALKYLATION OF EMBRYONIC DNA AND PRODUCTION OF CONGENITAL ABNORMALITIES IN MICE HAS BEEN REPORTED. A SIMILAR CORRELATION HAS BEEN FOUND FOR NUCLEAR-DNA-DEPENDENT RNA POLYMERASES IN RAT EMBRYOS. IN MOST SPECIES, CYCLOSPHSPHAMIDE IS RAPIDLY ABSORBED, METABOLIZED AND EXCRETED. IN RATS, THE SPECIFIC ACTIVITY IN TISSUES IS HIGHEST WITHIN 20-30 MIN FOLLOWING IP INJECTION; UP TO 75% OF THE RADIOACTIVITY IS EXCRETED WITHIN 5-8 HR. /MONOHYDRATE/

AFTER ITS IV INJECTION, THE DRUG IS RAPIDLY ABSORBED FROM THE BLOOD. IN PATIENTS RECEIVING 6.7-80 MG/KG BODY WT PER DAY OF RING LABELLED CYCLOPHOSPHAMIDE, RADIOACTIVITY WAS DISTRIBUTED RAPIDLY TO ALL TISSUES: ITS HALF LIFE IN THE PLASMA WAS 6.5 HOURS. NO RADIOACTIVITY WAS FOUND IN THE EXPIRED AIR OR FECES. RECOVERY OF RADIOACTIVITY IN URINE HAS BEEN REPORTED TO BE BETWEEN 50-68%, MAINLY IN THE FORM OF CARBOXYPHOSPHAMIDE AND PHOSPHORAMIDE MUSTARD; 10-40% OF THE DRUG WAS EXCRETED UNCHANGED; AND 56% OF THE REACTIVE METABOLITES WERE BOUND TO PLASMA PROTEINS. /MONOHYDRATE/

In a cross sectional study, the urine of 20 hospital workers occupationally exposed to cyclophosphamide and 21 unexposed controls was monitored for excretion of cyclophosphamide. During the week in which samples were collected, most of the workers handled cyclophosphamide fewer than 5 times and the amount handled each time ranged from 100-1000 mg (mean + or - 350 mg). All workers claimed to have taken regular safety precautions; ie, at least wearing gloves during handling. The drug was identified in 5 cases (range: 0.7-2.5 ug cyclophosphamide excreted/24 hr urine). A clear relationship between cyclophosphamide handling and urinary detection was shown. 4 of 5 persons with detectable urinary cyclophosphamide had handled cyclophosphamide 10 times or more during the week.

For more Absorption, Distribution and Excretion (Complete) data for CYCLOPHOSPHAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

... /Cyclophosphamide/ is activated by the hepatic cytochrome P450 system. Cyclophosphamide is first converted to 4-hydroxycyclophosphamide, which is in a steady state with the acyclic tautomer aldophosphamide. In vitro studies with human liver microsones & cloned P450 isoenzymes have shown that cyclophosphamide is activated by the CYP2B group of P450 isoenzymes... . 4-hydroxycyclophosphamide may be oxidized further by aldehyde oxidase either in liver or in tumor tissue & perhaps by other enzymes, yielding the metabolites carboxyphosphamide & 4-ketocyclophsphamide, neither of which possesses significant biological activity. It appears that hepatic damage is minimized by theses secondary reactions, whereas significantl amoutns of the active metabolies, such as 4-hydroxycyclophosphamide & its tautomer, aldophosphamed, are transported to the target sites by the circulatory system. In tumor cells, the aldophosphamide cleaves spontaneously, generating stoichiometric amounts of phosphoramide mustard & acrolein. The former is believed to be responsible for antitumor effects. The latter cmpd may be responsible for the hemorrhagic cystitis seen during therapy with cyclophosphamide. Cystitis can be reduced in intensity or prevented by the pareneteral admin of mesna, a sulfhydryl cmpd that reacts readily with acrolein in the acid environment of the urinary tract. ... Urinary & fecal recovery of unchanged cyclophosphamide is minimal after iv admin. Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.

SHEEP WERE ORALLY DOSED WITH CYCLOPHOSPHAMIDE. IN COLLECTED URINE, 2 METABOLITES WERE OBSERVED AND CHARACTERIZED AS O-(2-CARBOXYETHYL)-N,N-BIS (2-CHLOROETHYL)PHOSPHORODIAMIDATE & 2-(BIS (2-CHLOROETHYL)AMINO)TETRAHYDRO-2H-1,3,2-OXAZOPHOSPHORINE 2,4-DIOXIDE (4-KETOCYCLOPHOSPHAMIDE).

A REACTIVE METABOLITE, N,N-BIS-(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID, WHICH POSSESSES POTENT ALKYLATING & CYTOTOXIC PROPERTIES, HAS RECENTLY BEEN ISOLATED FROM THE OXYGENATION PRODUCTS OF CYCLOPHOSPHAMIDE AND MOUSE LIVER MICROCHROMOSOMES.

Cyclophosphamide is well absorbed orally, and peak plasma levels appear about one hour after oral use. It is also administered intravenously. This drug is metabolized in the liver to the cytotoxic metabolite, 4-hydroxycyclophosphamide, which is in equilibrium with the acyclic tautomer, aldophosphamide. Although the major fraction of these metabolites is oxidized further to inactive products, some aldophosphamide is converted to phophoramidemustard, which alkylates DNA, and to acrolein.

For more Metabolism/Metabolites (Complete) data for CYCLOPHOSPHAMIDE (8 total), please visit the HSDB record page.

Metabolism and activation occurs at the liver. 75% of the drug is activated by cytochrome P450 isoforms, CYP2A6, 2B6, 3A4, 3A5, 2C9, 2C18, and 2C19. The CYP2B6 isoform is the enzyme with the highest 4-hydroxylase activity. Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein. Cyclophosphamide appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration. Route of Elimination: Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration. Half Life: 3-12 hours

Associated Chemicals

Wikipedia

Drug Warnings

POTENTIAL ADVERSE EFFECTS ON FETUS: Various fetal malformations, especially skeletal defects and dysmorphic features, but other chemotherapeutic agents given concurrently. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: Transient neutropenia from cyclophosphamide with prednisone and vincristine. Potential mutagenicity, carcinogenicity, adverse effects on fetus. FDA Category: D (D = There is evidence of human fetal risk, but the potential benefits from use in pregnant women may be acceptable despite the potential risks (e.g., if the drug is needed in a life-threatening situation or for a serious disease for which safer drugs cannot be used or are ineffective.)) /from Table II/

Drugs that are Contraindicated during Breast-Feeding: Cyclophosphamide: Possible immune suppression; unknown effect on growth or association with carcinogenesis; neutropenia. /from Table 1./

THE DRUG IS MOST TOXIC TO THE HUMAN FETUS DURING 1ST 3 MO & CONGENITAL ABNORMALITIES HAVE BEEN DETECTED AFTER IV INJECTION OF LARGE DOSES TO PREGNANT WOMEN DURING THIS PERIOD OF PREGNANCY. /MONOHYDRATE/

For more Drug Warnings (Complete) data for CYCLOPHOSPHAMIDE (27 total), please visit the HSDB record page.

Biological Half Life

Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: H. Arnold et al., Naturwiss 45, 64 (1957); eidem, Nature 181, 931 (1958); H. Arnold, F. Bourseaux, Angew Chem. 70, 539 (1958).

Analytic Laboratory Methods

Method 3640A Gel Permeation Chromatography (GPC) Cleanup Procedure. Gel permeation chromatography with high performance liquid chromatography. No detection limit reported.

Estimation of nitrogen, phosphorus, or chloride content; colorimetric analysis, based on the intensity of a cobalt thiocyanate-cyclophosphamide complex or by use of 4-(4'-nitrobenzyl)pyridine after hydrolysis; titrimetric analysis, after precipitation of the digested material by quinoline and citric-molybdic acid solution; and infrared spectrometry (the method with the most specificity). Also gas-liquid chromatography and mass spectrometry.

Clinical Laboratory Methods

Storage Conditions

Protect from light.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

CYCLOPHOSPHAMIDE MAY ENHANCE NEUROMUSCULAR BLOCKADE PRODUCED BY SUCCINYLCHOLINE BY INHIBITING ITS METABOLISM.

THE ENZYME INHIBITOR SKF 525-A, WHICH INCREASES THE TERATOGENICITY OF CYCLOPHOSPHAMIDE, CAUSED AN INCREASE IN THE CONCN OF CYCLOPHOSPHAMIDE IN THE MOUSE EMBRYO & ALSO CAUSED A DECREASE IN METABOLITE FORMATION AFTER ADMIN OF CYCLOPHOSPHAMIDE TO PREGNANT MICE.

Cultured human osteosarcoma cell lines (OST strain and HT 1080) and specimens obtained during surgery on humans (osteosarcoma, malignant fibrous histiocytoma, rhabdomyosarcoma, epithelioid sarcoma, mesenchymal chondrosarcoma, synovial sarcoma, leiomyosarcoma, and malignant giant cell tumor) were used to study the synergistic effect of caffeine on anticancer drugs, including cyclophosphamide as its active form 4-hydroxyperoxycyclophosphamide. Cell concentrations were 10,000 per dish for the osteosarcoma strain, 50,000 per dish for the HT 1080 strain, and 100,000 to 500,000 for the fresh cells. After a 1 hour exposure of the cells to the anticancer agent, caffeine was added to the top layer for the subsequent 10 day to 3 week combined exposure. Treatment with 3.0 ug/ml (1/10 of the usual peak plasma concentration) cyclophosphamide alone showed colony inhibition of 14.2% in the OST strain and 8.5% in the HT 1080 strain. Addition of 0.2 mM caffeine showed synergism, 27.8% and 56.2% inhibition, respectively. When 2 mM caffeine was used with cyclophosphamide, colony inhibition was 57.1% in the OST strain. At a cyclophosphamide concentration of 0.3 ug/ml and either 0.2 or 2 mM caffeine, synergism still was observed. Using fresh human tumor specimens with cyclophosphamide alone (3.0 ug/ml) 4 of 18 specimens showed positive sensitivity. With 2 mM caffeine exposure in combination, 8 of 18 specimens (44.4%) showed a significant synergistic effect; of these, 7 showed positive sensitivity. An additive effect was observed in one specimen and a subadditive effect in 3 specimens. Continuous exposure to 0.2 mM caffeine in combination resulted in significant synergism in specimens. For comparison, caffeine alone at 0.2 mM produced colony inhibition of 9.2% (OST strain) and 12.5% (HT 10890 strain) in the cultured cells; at 2.0 mM, 15.0% (OST strain) and 100.0% (HT 1080 strain). In fresh sarcoma specimens, caffeine alone at 2 mM produced inhibition of 0.0% to 48.2% (mean, 19.1%) and there was no case with positive sensitivity.

For more Interactions (Complete) data for CYCLOPHOSPHAMIDE (29 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO OXIDATION, MOISTURE ... /MONOHYDRATE/

Constitute solns should be used within 24 hr if stored at room temp or within 6 days if stored under refrigeration. When constituted with sterile water for injection or paraben-preserved bacteriostatic water for injection to a concn of 21 mg/ml, <1.5% cyclophosphamide decomposition will occur within 8 hr at 24-27 °C & within 6 days at 5 °C.

Explore Compound Types